6-Ethoxy-2-fluoro-3-methylbenzoic acid
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Overview
Description
6-Ethoxy-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, maintaining the aromaticity of the ring.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield brominated derivatives of the compound .
Scientific Research Applications
6-Ethoxy-2-fluoro-3-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-ethoxy-2-fluoro-3-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The ethoxy and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins or other molecules . These interactions can influence the compound’s biological activity and its role in various chemical processes.
Comparison with Similar Compounds
2-Fluoro-3-methylbenzoic acid: Similar structure but lacks the ethoxy group.
3-Fluoro-2-methylbenzoic acid: Similar structure but with different positioning of the fluoro and methyl groups.
Uniqueness: 6-Ethoxy-2-fluoro-3-methylbenzoic acid is unique due to the presence of the ethoxy group, which can significantly alter its chemical reactivity and interactions compared to its analogs . This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
6-ethoxy-2-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-3-14-7-5-4-6(2)9(11)8(7)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
VINRAHSDYZIUHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C)F)C(=O)O |
Origin of Product |
United States |
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